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molecular formula C14H24N4O2 B036029 2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide] CAS No. 129136-92-1

2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]

Cat. No. B036029
M. Wt: 280.37 g/mol
InChI Key: LYPGJGCIPQYQBW-UHFFFAOYSA-N
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Patent
US05001228

Procedure details

Dimethyl 2,2'-azobis(2-methylpropionate) in an amount of 41.9 g, 48 ml of methanol, and 43 g of a 28% CH3ONa methanol solution were mixed and stirred for dissolution, followed by dropwise addition of 25 g of allylamine to react at 19° to 21° C. for 20 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CH3ONa methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=O)=[N:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6]C)=O.[CH2:17]([NH2:20])[CH:18]=[CH2:19]>CO>[N:2]([C:3]([CH3:8])([CH3:9])[C:4]([NH:20][CH2:17][CH:18]=[CH2:19])=[O:6])=[N:1][C:10]([CH3:16])([CH3:15])[C:11]([NH:20][CH2:17][CH:18]=[CH2:19])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C(=O)OC)(C)C)C(C(=O)OC)(C)C
Name
CH3ONa methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C=C)N

Conditions

Stirring
Type
CUSTOM
Details
stirred for dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 19° to 21° C. for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
Smiles
N(=NC(C(=O)NCC=C)(C)C)C(C(=O)NCC=C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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